molecular formula C21H21ClN6O3S B2960519 N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide CAS No. 904582-26-9

N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide

Cat. No. B2960519
CAS RN: 904582-26-9
M. Wt: 472.95
InChI Key: VNZLWXPLJZJTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide is a useful research compound. Its molecular formula is C21H21ClN6O3S and its molecular weight is 472.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

The core structure of this compound, featuring a 1,2,3-triazole ring, is significant in medicinal chemistry due to its mimicry of the amide bond and its high chemical stability . This makes it a valuable candidate for drug discovery, where it could be used to develop new therapeutic agents with enhanced bioavailability and stability. Its potential applications include the design of anticonvulsant drugs, antibiotics, and anticancer agents, drawing on the precedent set by similar compounds in the market .

Organic Synthesis

In the realm of organic synthesis, the compound’s triazole core can be utilized in click chemistry reactions, which are known for their efficiency and versatility . This application is crucial for creating complex organic molecules with precision, which can be further used in the synthesis of polymers, supramolecular structures, and bioconjugates.

Material Science

The structural features of the compound, particularly its aromatic character and strong dipole moment, make it suitable for the development of new materials . These materials could have applications in creating advanced polymers, coatings, and electronic devices, where stability under various conditions is paramount.

Biological Imaging

Compounds with a triazole ring have been used in fluorescent imaging due to their stable and distinctive photophysical properties . The compound could be modified to serve as a fluorescent probe, aiding in the visualization of biological processes and the study of diseases at the molecular level.

Chemical Biology

In chemical biology, the compound’s ability to form stable and diverse structures can be exploited to study biological systems . It could be used to create molecular tools that interact with enzymes, receptors, and other proteins, providing insights into their functions and potential drug interactions.

Supramolecular Chemistry

The compound’s inherent stability and potential for hydrogen bonding make it an excellent candidate for constructing supramolecular assemblies . These assemblies have applications in creating molecular machines, sensors, and devices that operate on a nanoscale, which could revolutionize nanotechnology and materials science.

properties

IUPAC Name

N-[2-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3S/c1-3-14-4-7-16(8-5-14)32(30,31)21-20-25-19(24-11-10-23-13(2)29)17-12-15(22)6-9-18(17)28(20)27-26-21/h4-9,12H,3,10-11H2,1-2H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLWXPLJZJTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.